molecular formula C20H17ClN4O2S B2410167 5-(3-chlorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105241-11-9

5-(3-chlorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2410167
CAS No.: 1105241-11-9
M. Wt: 412.89
InChI Key: SHRXNADZICWVBI-UHFFFAOYSA-N
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Description

5-(3-chlorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic organic compound that belongs to the class of thiazolopyridazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazole ring fused to a pyridazine ring, along with various substituents, makes it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as a substituted thiourea, the thiazole ring can be formed through cyclization reactions.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting appropriate hydrazine derivatives with dicarbonyl compounds.

    Coupling Reactions: The thiazole and pyridazine rings are then coupled together using cross-coupling reactions, such as Suzuki or Heck reactions.

    Introduction of Substituents: The various substituents, including the 3-chlorobenzyl, furan-2-yl, and pyrrolidin-1-yl groups, are introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the pyridazine ring, converting it to dihydropyridazine derivatives.

    Substitution: Nucleophilic substitution reactions can take place at the 3-chlorobenzyl group, replacing the chlorine atom with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while nucleophilic substitution at the 3-chlorobenzyl group can produce various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, 5-(3-chlorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one may be investigated for its potential as a drug candidate. Its unique structure and biological activity make it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-chlorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridazinones: Other compounds in this class include 5-(4-methoxybenzyl)-7-(thiophen-2-yl)-2-(morpholin-4-yl)thiazolo[4,5-d]pyridazin-4(5H)-one and 5-(2-bromobenzyl)-7-(pyridin-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one.

    Benzyl Derivatives: Compounds such as 3-chlorobenzylamine and 3-chlorobenzyl alcohol share the benzyl moiety.

Uniqueness

The uniqueness of 5-(3-chlorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one lies in its specific combination of substituents and the fused thiazolopyridazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-7-(furan-2-yl)-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c21-14-6-3-5-13(11-14)12-25-19(26)17-18(16(23-25)15-7-4-10-27-15)28-20(22-17)24-8-1-2-9-24/h3-7,10-11H,1-2,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRXNADZICWVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC4=CC(=CC=C4)Cl)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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